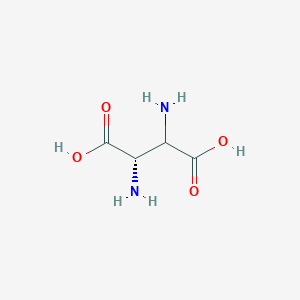

2,3-Diaminosuccinic acid

Descripción general

Descripción

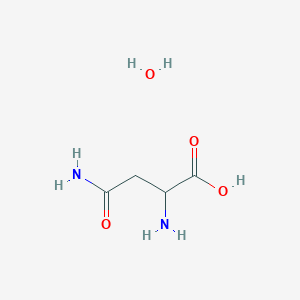

2,3-Diaminosuccinic acid, also known as meso-2,3-Diaminosuccinic acid, is an amino acid with the empirical formula C4H8N2O4 and a molecular weight of 148.12 . It is used in solution phase peptide synthesis .

Synthesis Analysis

The synthesis of 2,3-Diaminosuccinic acid derivatives has been reported in a study . The study describes a Rh2(OAc)4 and chiral Brønsted acid co-catalyzed three-component Mannich-type reaction of a diazo compound, a phosphoramidate, and an α-imino ester. This reaction provides a rapid and efficient access to 2,3-diaminosuccinic acid derivatives with a high level control of diastereo- and enantioselectivity .

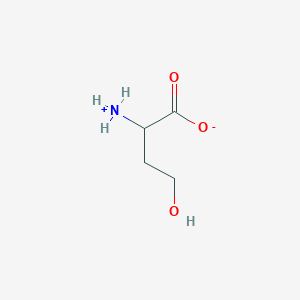

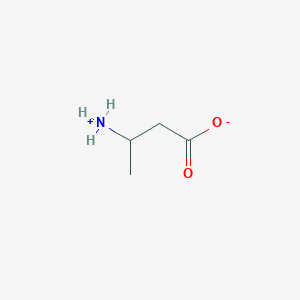

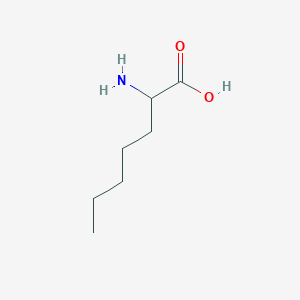

Molecular Structure Analysis

The SMILES string for 2,3-Diaminosuccinic acid is NC(C(N)C(O)=O)C(O)=O . The InChI is 1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+ .

Aplicaciones Científicas De Investigación

Peptide Chemistry 2,3-Diaminosuccinic acid has been incorporated into peptide structures as a substitute for cystine in the core structure of somatostatin, demonstrating its utility in peptide chemistry (Riemer et al., 2004).

Substrate for Enzymatic Reactions It serves as a substrate for beef kidney D-aspartate oxidase, undergoing oxidative deamination and decarboxylation to form compounds like pyrazine dicarboxylic acids (Rinaldi et al., 2005).

Microbial Resolution Microorganisms like Micrococcus ureae can assimilate 2,3-diaminosuccinic acid, showcasing its potential role in microbiology studies (Suzuki et al., 1956).

Coordination Chemistry 2,3-Diaminosuccinic acid forms complexes with metals like copper and nickel, indicating its significance in coordination chemistry (Yoshikawa & Yamasaki, 1967).

Chiral Auxiliary in Organic Synthesis Novel N-sulfonylated 2,3-diaminosuccinate-type chiral auxiliaries were synthesized for asymmetric reactions in organic synthesis (Serizawa et al., 2006).

Catalysis It acts as an efficient catalyst for aminohydroxylation of alkenes when used in osmium-diamine chelates (Muñiz et al., 2006).

Inorganic Biochemistry Complexes of 2,3-diaminosuccinic acid with palladium have been studied for their DNA-binding and antitumor properties, highlighting its potential in medicinal chemistry (Matilla et al., 1994).

Synthesis of α,β-Diamino Acids It has been used as a building block for synthesizing α,β-diamino acids, which are key structural fragments in biologically active compounds (Viso et al., 2011).

Safety and Hazards

2,3-Diaminosuccinic acid is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity – Single Exposure (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Direcciones Futuras

There is a study that utilized 2,3-Diaminosuccinic acid in the screening of natural deep eutectic solvents (NADES) to identify those with the ability to strongly solvate rutin . The most effective two-component solvent comprised proline combined with 2,3-diaminosuccinic acid, and the solubility of rutin in this solvent was found to be 130% greater than its solubility in the best reference system . This suggests potential future directions in the use of 2,3-Diaminosuccinic acid in the development of solvents for solvating specific compounds.

Propiedades

IUPAC Name |

2,3-diaminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNYNCTUBKSHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminosuccinic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2,3-Diaminosuccinic acid derivatives in peptide chemistry?

A1: 2,3-Diaminosuccinic acid derivatives serve as valuable building blocks for incorporating this non-proteinogenic diamino diacid into peptides. One notable application is their use as a cystine substitute in the core structure of somatostatin. [] This substitution can potentially alter the peptide's stability, conformation, and biological activity.

Q2: How does the stereochemistry of 2,3-Diaminosuccinic acid affect its coordination with metals like copper and nickel?

A2: Studies have shown that the stereochemistry of 2,3-Diaminosuccinic acid influences its coordination behavior with metals. For example, in complexes with copper, the meso form of the acid (m-das) tends to adopt a trans(N) configuration, while the racemic form (r-das) prefers a cis(N) configuration. [] This difference in coordination geometry can impact the stability and properties of the resulting metal complexes.

Q3: What synthetic approaches can be employed to access 2,3-Diaminosuccinic acid derivatives?

A3: Several synthetic routes to 2,3-Diaminosuccinic acid derivatives exist. One approach involves a Mannich reaction between aldimines, such as ethyl iminoacetate, and enolates derived from 2-isothiocyanatocarboxylic esters. [] This method allows for the preparation of both cis- and trans-diastereomers, which can be readily separated.

Q4: What factors influence the yield and diastereoselectivity of the Mannich reaction used to synthesize 2-thioxo-1,3-imidazolidines, which are masked 2,3-Diaminosuccinic acids?

A4: The choice of enolate, specifically the metal counterion (titanium(IV), lithium, or potassium), significantly impacts the yield and diastereoselectivity of the Mannich reaction. [] Additionally, the ester groups present in the 2-isothiocyanatocarboxylic ester starting material also play a role in determining the reaction outcome.

Q5: Are there computational methods available to study 2,3-Diaminosuccinic acid and its derivatives?

A5: While the provided abstracts do not explicitly mention computational studies on 2,3-Diaminosuccinic acid itself, one abstract discusses the COSMO-RS approach for modeling natural deep eutectic solvents to screen for solvents with high solubility of rutin. [] This suggests that similar computational techniques could be applied to investigate the properties and behavior of 2,3-Diaminosuccinic acid and its derivatives, including solubility, reactivity, and interactions with other molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.